1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
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Overview
Description
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a thiolan ring, and a piperidinyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with a suitable alkylating agent under basic conditions.
Introduction of the Thiolan Ring: The thiolan ring can be introduced by reacting the piperidinyl intermediate with a thiol-containing compound under acidic or basic conditions.
Benzylation: The benzyl group is introduced by reacting the thiolan-piperidinyl intermediate with benzyl chloride in the presence of a base.
Urea Formation: Finally, the urea moiety is formed by reacting the benzyl-thiolan-piperidinyl intermediate with an isocyanate or a carbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified urea derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}amine: Similar structure but with an amine group instead of a urea moiety.
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate: Contains a carbamate group instead of a urea moiety.
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiourea: Features a thiourea group instead of a urea moiety.
Uniqueness
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-12-15-4-2-1-3-5-15)20-13-16-6-9-21(10-7-16)17-8-11-23-14-17/h1-5,16-17H,6-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDWCUAOSAODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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